molecular formula C15H13ClN2O2S B065899 N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide CAS No. 67618-11-5

N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide

Cat. No. B065899
CAS RN: 67618-11-5
M. Wt: 320.8 g/mol
InChI Key: DAOGSRUHYYZJHT-UHFFFAOYSA-N
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Description

N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide, also known as CMF-019, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. In

Mechanism of Action

N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide works by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. CAIX plays a critical role in regulating the pH of cancer cells, which is necessary for their survival and proliferation. By inhibiting CAIX, N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide disrupts the pH regulation in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, it has been shown to inhibit the formation of new blood vessels in tumors, which is necessary for their growth and spread.

Advantages and Limitations for Lab Experiments

One advantage of N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide is that it has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for broad-spectrum cancer treatment. However, one limitation is that its mechanism of action is still not fully understood, which may hinder its further development as a cancer therapy.

Future Directions

There are several future directions for scientific research on N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide. One potential avenue is to further elucidate its mechanism of action and identify potential drug targets for combination therapy. Additionally, studies could explore the use of N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide in combination with other cancer therapies to enhance its efficacy. Finally, further preclinical and clinical studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide involves the reaction of 5-chloro-2-methoxyaniline with thiocarbonyldiimidazole followed by the reaction with benzoyl chloride. The resulting product is then purified through column chromatography to obtain the final product, N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide.

Scientific Research Applications

N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

67618-11-5

Product Name

N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide

Molecular Formula

C15H13ClN2O2S

Molecular Weight

320.8 g/mol

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C15H13ClN2O2S/c1-20-13-8-7-11(16)9-12(13)17-15(21)18-14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19,21)

InChI Key

DAOGSRUHYYZJHT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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